molecular formula C11H15NO6S3 B2936435 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide CAS No. 897831-08-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide

Cat. No.: B2936435
CAS No.: 897831-08-2
M. Wt: 353.42
InChI Key: PXUAGBBXOFUUMP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for biochemical and pharmacological research. Its structure, featuring a benzenesulfonamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl amine, is characteristic of compounds explored for modulating key biological pathways . Benzenesulfonamide derivatives are extensively investigated for their ability to interact with enzymes like carbonic anhydrases, and some show promising activity against challenging pathogens such as drug-resistant Mycobacterium abscessus . Furthermore, structurally similar bis-sulfone compounds based on a 3-aminotetrahydrothiophene-1,1-dioxide core have been identified as potent, non-cytotoxic activators of the NRF2 transcriptional pathway, which is a prime target for conditions involving oxidative stress and inflammation . The specific substitution pattern on the benzene ring makes this compound a valuable chemical probe for hit-to-lead optimization campaigns, helping researchers establish structure-activity relationships (SAR) and refine the properties of novel therapeutic candidates . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUAGBBXOFUUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a tetrahydrothiophen moiety and a methylsulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H15_{15}N O6_{6}S3_{3}
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 897831-08-2

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways in microorganisms.

2. Anticancer Properties

Preliminary investigations suggest that this compound may have anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The specific pathways affected by this compound are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and survival.

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives, including this compound:

Study Objective Findings
Study A (2020)Evaluate antimicrobial activityShowed effective inhibition against Staphylococcus aureus strains.
Study B (2021)Investigate anticancer propertiesInduced apoptosis in breast cancer cell lines (MCF-7).
Study C (2022)Assess anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages.

The exact mechanisms by which this compound exerts its biological effects are still being elucidated. Potential mechanisms include:

  • Inhibition of key enzymes involved in pathogen metabolism.
  • Disruption of cellular signaling pathways that promote cancer cell survival.
  • Modulation of immune responses leading to reduced inflammation.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the sulfonamide bond occurs in concentrated HCl, yielding 3-(methylsulfonyl)benzenesulfonic acid and 3-aminotetrahydrothiophene-1,1-dioxide .

  • Basic Hydrolysis : In NaOH, the reaction produces sodium 3-(methylsulfonyl)benzenesulfonate and the corresponding amine derivative .

Conditions Products
6M HCl, reflux, 6h3-(Methylsulfonyl)benzenesulfonic acid + 3-aminotetrahydrothiophene-1,1-dioxide
2M NaOH, 80°C, 4hSodium 3-(methylsulfonyl)benzenesulfonate + tetrahydrothiophene dioxide amine

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. For instance:

  • Reaction with Amines : Substitution with primary amines (e.g., methylamine) yields N-alkylated benzenesulfonamides .

  • Thiol Displacement : Treatment with thiophenol generates arylthioether derivatives.

Reagent Conditions Product
MethylamineDMF, 60°C, 12hN-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(methylamino)benzenesulfonamide
ThiophenolK₂CO₃, DMSO, 100°C, 8h3-(Phenylthio)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Condensation and Cyclization

The sulfonamide nitrogen participates in condensation reactions:

  • With Aldehydes : Forms Schiff bases under anhydrous conditions (e.g., benzaldehyde in ethanol) .

  • Cyclization : Heating with POCl₃ yields thiadiazole derivatives via intramolecular cyclization .

Reagent Conditions Product
BenzaldehydeEtOH, reflux, 6hN-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide Schiff base
POCl₃Toluene, 110°C, 3h5-(Methylsulfonyl)-1,3,4-thiadiazole-2-sulfonamide

Reductive Coupling

The nitro group (if present in analogs) participates in reductive coupling with aryl sulfinates. For example:

  • With Sodium 4-Fluorobenzenesulfinate : Forms bis-sulfonamide derivatives in DMSO with NaHSO₃ as a reductant .

Reagent Conditions Product
NaHSO₃, DMSO60°C, 24hN,N'-Bis(1,1-dioxidotetrahydrothiophen-3-yl)-3,3'-(methylsulfonyl)dibenzenesulfonamide

Enzyme Inhibition and Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are critical:

  • Carbonic Anhydrase Inhibition : The sulfonamide group binds to zinc in the enzyme’s active site, mimicking substrate interactions .

  • GIRK Channel Modulation : The tetrahydrothiophene dioxide moiety stabilizes interactions with potassium channels through hydrogen bonding.

Target Binding Affinity (IC₅₀) Key Interactions
Carbonic Anhydrase IX12 nMZn²⁺ coordination via sulfonamide oxygen
GIRK Channels0.8 µMHydrogen bonding with Thr54 and Asn74

Stability and Degradation

The compound exhibits sensitivity to:

  • Oxidative Conditions : H₂O₂ oxidizes the tetrahydrothiophene ring to sulfonic acid derivatives.

  • UV Light : Photodegradation generates sulfonate radicals, detectable via ESR spectroscopy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and two analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide (Target) C₁₁H₁₅NO₇S₃ 377.43 (calculated) - 3-(methylsulfonyl) on benzene ring Electron-withdrawing methylsulfonyl group enhances polarity and binding affinity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide C₁₁H₁₅NO₅S₂ 305.37 - 4-methoxy (-OCH₃) on benzene ring Methoxy group increases lipophilicity; electron-donating nature alters reactivity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide C₁₇H₂₆N₂O₇S₃ 466.59 - 5-(1,2-thiazinan-1,1-dioxide) and 2-methoxy on benzene ring; N-ethyl substitution Bulky thiazinan group and ethyl chain may improve metabolic stability and target selectivity.

Key Observations:

  • In contrast, the 4-methoxy substituent in is electron-donating, which may reduce binding affinity but improve membrane permeability.
  • Molecular Weight and Complexity: The compound in has a significantly higher molecular weight (466.59 vs. ~305–377 for others) due to the thiazinan ring and ethyl group, which could impact solubility and pharmacokinetics.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide?

Answer:
The synthesis typically involves sulfonylation and cyclization steps. A common approach includes:

  • Sulfonamide Formation: Reacting 3-(methylsulfonyl)benzenesulfonyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide in anhydrous dichloromethane under nitrogen, using triethylamine as a base to scavenge HCl .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Validation: Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction yields be optimized during synthesis under varying catalytic or solvent conditions?

Answer:
Yield optimization requires systematic screening:

  • Catalysts: Test transition metals (e.g., Pd, Cu) for coupling steps, as demonstrated in analogous sulfonamide syntheses .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl intermediates, while THF may improve cyclization kinetics.
  • Temperature Control: Microwave-assisted synthesis at 80–100°C reduces reaction time (from 24h to 2–4h) and improves yields by 15–20% .
  • DoE (Design of Experiments): Use factorial design to evaluate interactions between solvent, catalyst loading, and temperature .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6_6) identifies sulfonyl and tetrahydrothiophene-dioxide protons (δ 3.2–3.8 ppm for SO2_2CH3_3, δ 2.5–3.0 ppm for tetrahydrothiophene). 13^13C NMR confirms quaternary carbons adjacent to sulfonyl groups .
  • FT-IR: Peaks at 1150–1300 cm1^{-1} (asymmetric SO2_2 stretching) and 1350–1450 cm1^{-1} (symmetric SO2_2) .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detection for purity and mass validation .

Advanced: How do structural modifications at the sulfonyl or tetrahydrothiophene moieties influence bioactivity?

Answer:

  • Sulfonyl Group Modifications: Replacing methylsulfonyl with trifluoromethylsulfonyl increases metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) predicts enhanced NLRP3 inflammasome binding affinity .
  • Tetrahydrothiophene-Dioxide Ring: Introducing substituents (e.g., halogens) at the 3-position alters conformational flexibility, impacting interactions with target proteins (e.g., β3_3-adrenoceptors in CHO-K1 cells) .
  • Biological Validation: Use SPR (surface plasmon resonance) to measure binding kinetics and IC50_{50} values in enzyme inhibition assays .

Basic: What in vitro assays are suitable for preliminary cytotoxicity evaluation?

Answer:

  • Sulforhodamine B (SRB) Assay: Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across 1,000–10,000 cells/well and detects cytotoxicity at sub-micromolar concentrations .
  • Comparative Sensitivity: SRB outperforms MTT in high-throughput screening due to lower variability (signal-to-noise ratio ~1.5) and compatibility with automated plate readers .

Advanced: How can researchers resolve discrepancies in biological activity data across cell lines or assay conditions?

Answer:

  • Replicate Studies: Perform triplicate runs with internal controls (e.g., staurosporine for apoptosis induction) .
  • Cell Line Profiling: Compare activity in primary vs. immortalized cells (e.g., HEK-293 vs. HepG2) to assess tissue-specific effects.
  • Mechanistic Follow-Up: Use RNA-seq or phosphoproteomics to identify off-target pathways confounding results .
  • Assay Cross-Validation: Pair SRB with ATP-based luminescence assays to confirm cytotoxicity mechanisms .

Advanced: What strategies ensure stability of this compound under physiological or storage conditions?

Answer:

  • Forced Degradation Studies: Expose to pH 1–13, UV light, and 40–80°C for 48h. Monitor degradation via UPLC-PDA.
  • Stabilizers: Lyophilize with trehalose (5% w/v) to prevent hydrolysis. Store at -80°C in amber vials under argon .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

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